Isopropyl Methyl Sulfone

High-Voltage Electrolyte Oxidation Potential Computational Chemistry

Isopropyl methyl sulfone (CAS 4853-74-1), also referred to as methyl isopropyl sulfone (MIS), is an acyclic aliphatic sulfone with the molecular formula C₄H₁₀O₂S and a molecular weight of 122.19 g/mol. At ambient temperature (20°C), this compound exists as a colorless to almost colorless clear liquid with a specific gravity of 1.13 (20/20) and a flash point of 95°C.

Molecular Formula C4H10O2S
Molecular Weight 122.19 g/mol
CAS No. 4853-74-1
Cat. No. B1583104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl Methyl Sulfone
CAS4853-74-1
Molecular FormulaC4H10O2S
Molecular Weight122.19 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C
InChIInChI=1S/C4H10O2S/c1-4(2)7(3,5)6/h4H,1-3H3
InChIKeyVTWYQAQIXXAXOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl Methyl Sulfone (CAS 4853-74-1): Key Properties and Industrial Significance for Scientific Procurement


Isopropyl methyl sulfone (CAS 4853-74-1), also referred to as methyl isopropyl sulfone (MIS), is an acyclic aliphatic sulfone with the molecular formula C₄H₁₀O₂S and a molecular weight of 122.19 g/mol [1]. At ambient temperature (20°C), this compound exists as a colorless to almost colorless clear liquid with a specific gravity of 1.13 (20/20) and a flash point of 95°C . Its branched isopropyl group imparts distinct steric and electronic properties compared to linear or fully methylated sulfone analogs . Notably, MIS functions as a high-voltage resistant electrolyte solvent and serves as a versatile intermediate in organic synthesis pathways requiring tailored oxidative stability .

Liquid sulfone for ambient-temperature electrolyte blending
Branched isopropyl structure with distinct solvent–anion interaction
Intermediate for oxidation-stable synthesis pathways

Why Isopropyl Methyl Sulfone Cannot Be Directly Substituted with Dimethyl Sulfone or Other Alkyl Sulfone Analogs


Generic substitution among sulfone solvents is inadvisable due to substantial differences in physical state, oxidative stability, and electrochemical performance that arise from subtle structural variations. While dimethyl sulfone (DMSO₂) is a crystalline solid at room temperature (melting point 107-109°C), isopropyl methyl sulfone remains a free-flowing liquid [1], significantly impacting handling and formulation workflows. More critically, the branched isopropyl group in MIS fundamentally alters its electronic response to lithium salt anions. Quantum chemical calculations reveal that PF₆⁻ has a weak influence on the oxidation potential of most sulfones, except for the branched methyl isopropyl sulfone, where a distinct interaction occurs [2]. Furthermore, electrochemical studies demonstrate that while many sulfone-based electrolytes fail catastrophically in half-cell configurations due to unstable interfacial layers, MIS-based formulations exhibit reasonable performance in symmetric cell architectures [3]. These context-dependent performance gaps underscore the necessity of selecting the specific sulfone compound rather than assuming class-wide interchangeability.

Physical state
MIS: free-flowing liquid at 20°C
Dimethyl sulfone: crystalline solid (mp 107–109°C)
Solid sulfone requires melting or co-solvent, altering workflow and processing time
Anion interaction
PF₆⁻ uniquely affects oxidation potential of branched MIS
Linear or fully methylated sulfones show negligible PF₆⁻ influence
Substitution may shift electrochemical stability in lithium-ion systems
Oxidation stability
MIS remains more stable than its fluorinated analog
Fluorinated sulfones do not guarantee higher oxidative resistance
Fluorination cannot be assumed to improve stability for this sulfone class

Quantitative Differentiation Evidence: Isopropyl Methyl Sulfone vs. Analogs and Alternatives


Oxidative Stability Differentiation: MIS vs. Fluorinated Sulfone FMIS in High-Voltage Electrolytes

Isopropyl methyl sulfone (MIS) demonstrates superior oxidation stability compared to its fluorinated analog, trifluoromethyl isopropyl sulfone (FMIS), contrary to the general expectation that fluorination enhances oxidative resistance. Linear sweep voltammetry and quantum chemical calculations confirm that the substitution of the α-CH₃ group with a -CF₃ group does not always improve oxidation stability for sulfones; in fact, FMIS exhibits worse oxidation stability than MIS [1]. Furthermore, the presence of PF₆⁻ anions uniquely affects the branched MIS structure, whereas this influence is minimal for other sulfones, indicating a distinct solvent-anion interaction profile that must be accounted for when designing electrolytes for high-voltage applications [2].

Oxidation Stability
Head-to-head
MIS shows higher oxidation stability than FMIS; PF₆⁻ uniquely affects branched MIS structure
Supports electrolyte selection review
DFT and LSV evidence; fluorination did not improve stability
High-Voltage Electrolyte Oxidation Potential Computational Chemistry

Electrochemical Performance in Lithium-Ion Battery Electrolytes: MIS vs. Standard Carbonate Mixtures

In symmetric Li₄₊ₓTi₅O₁₂/Li₄Ti₅O₁₂ cells, isopropyl methyl sulfone (MIS)-based binary electrolytes containing LiPF₆ (1 M) exhibit reasonable electrochemical performance that is comparable to standard EC/DMC or EC/EMC electrolyte mixtures [1]. This contrasts sharply with the behavior observed in Li₄Ti₅O₁₂/Li half-cells, where sulfone-based electrolytes cannot be satisfactorily cycled due to the formation of a resistive and unstable layer at the lithium interface, leading to drastically increased charge transfer resistance and low coulombic efficiency [2]. XPS surface analysis reveals that sulfones do not participate in the formation of surface layers at the titanate electrode interface; instead, alkylcarbonate co-solvents (EMC or DMC) are responsible for the formation of a stable solid-electrolyte interphase [3].

Electrochemical Compatibility
Head-to-head
MIS-based electrolyte fails in Li₄Ti₅O₁₂/Li half-cells; performs reasonably in symmetric Li₄₊ₓTi₅O₁₂/Li₄Ti₅O₁₂ cells
Context-dependent cell architecture fit
Alkylcarbonate co-solvent required for stable SEI
Lithium-Ion Battery Electrolyte Interface Stability

Physical State and Handling Differentiation: MIS (Liquid) vs. Dimethyl Sulfone (Solid) at Ambient Temperature

Isopropyl methyl sulfone (MIS) is a free-flowing liquid at 20°C with a specific gravity of 1.13 (20/20) and a flash point of 95°C, enabling direct use in liquid electrolyte formulations without additional dissolution or heating steps . In contrast, the structurally simpler analog dimethyl sulfone (DMSO₂, molecular weight 94.13 g/mol) is a crystalline solid at room temperature with a melting point of 107-109°C, requiring melting or dissolution in a co-solvent prior to electrolyte preparation [1]. This physical state difference translates to distinct handling workflows: MIS is directly miscible with alkylcarbonate co-solvents such as EMC and DMC, whereas DMSO₂ must be melted or dissolved, introducing additional thermal or solvent management steps in industrial-scale electrolyte manufacturing.

Physical State
Cross-study comparable
MIS: liquid at 20°C (specific gravity 1.13); DMSO₂: crystalline solid (mp 107–109°C)
Enables direct liquid blending without melting
Industrial-scale handling advantage
Physical Property Solvent Handling Formulation

Validated Application Scenarios for Isopropyl Methyl Sulfone (CAS 4853-74-1) in Advanced R&D and Industrial Settings


High-Voltage Lithium-Ion Battery Electrolyte Co-Solvent (Li₄Ti₅O₁₂-Based Symmetric Cells)

Isopropyl methyl sulfone serves as a high-voltage resistant electrolyte component in lithium-ion batteries employing Li₄Ti₅O₁₂ electrodes in symmetric cell configurations. As demonstrated in direct comparative studies, MIS-based binary electrolytes containing LiPF₆ (1 M) with EMC or DMC co-solvents exhibit reasonable electrochemical performance comparable to standard EC/DMC or EC/EMC mixtures in symmetric Li₄₊ₓTi₅O₁₂/Li₄Ti₅O₁₂ cells [1]. This application scenario is particularly relevant for researchers developing high-voltage battery systems where carbonate-only electrolytes suffer from oxidative decomposition above 4.5 V vs Li⁺/Li. Procurement of MIS for this application should be accompanied by alkylcarbonate co-solvents (EMC or DMC), as XPS analysis confirms that sulfones do not participate in surface layer formation at the titanate interface and instead rely on carbonate co-solvents to establish a stable SEI [2]. Note that MIS-based electrolytes are not suitable for half-cell configurations containing lithium metal anodes due to the formation of unstable resistive layers.

Computational and Experimental Studies of Sulfone Oxidation Stability and Anion-Solvent Interactions

Researchers investigating the fundamental structure-property relationships of sulfone solvents for high-voltage energy storage applications should prioritize isopropyl methyl sulfone as a model branched sulfone compound. Quantum chemical calculations and linear sweep voltammetry studies have established that MIS exhibits distinct behavior relative to its fluorinated analog FMIS and other sulfones with respect to PF₆⁻ anion interactions [1]. Specifically, PF₆⁻ has a weak influence on the oxidation potential of most sulfones, except for the branched MIS structure, where a unique solvent-anion interaction occurs [2]. This compound-specific behavior provides a critical experimental and computational benchmark for researchers designing next-generation sulfone-based electrolytes with tailored oxidation stability profiles. Procurement of high-purity MIS (>97.0% GC) is essential for reproducible electrochemical measurements.

Organic Synthesis Intermediate Requiring Liquid Sulfone Handling at Ambient Temperature

In organic synthesis workflows where sulfonyl group transfer or oxidation is required, isopropyl methyl sulfone offers practical handling advantages over solid sulfone analogs. Unlike dimethyl sulfone, which exists as a crystalline solid requiring melting (mp 107-109°C) prior to use as a solvent or reagent [1], MIS remains a free-flowing liquid at 20°C with a specific gravity of 1.13 [2]. This physical state difference eliminates additional heating and dissolution steps in synthetic protocols, enabling direct addition to reaction mixtures. The compound is air-sensitive and should be stored under inert gas to maintain purity, a handling consideration that should inform procurement quantity and storage infrastructure decisions .

Application
Selection Property
Validation Focus
High-Voltage Symmetric Cell Electrolyte
Liquid branched sulfone for Li-metal-free cell architecture
Symmetric cell cyclability with carbonate co-solvent
Sulfone Oxidation Stability Research
Branched isopropyl group enables unique PF₆⁻ interaction
DFT and LSV oxidation potential ranking
Ambient-Temperature Liquid Sulfone Synthesis
Liquid state at 20°C eliminates melting step
Handling protocol under inert atmosphere

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